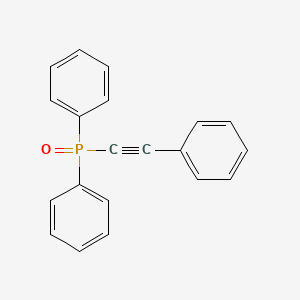

Diphenyl(phenylethynyl)phosphine Oxide

Descripción general

Descripción

Diphenyl(phenylethynyl)phosphine oxide is an organophosphorus compound that has garnered significant interest in various fields of chemistry and industry. This compound is known for its unique structural features, which include a phosphine oxide group bonded to a phenylethynyl moiety. It is widely used as a ligand in metal complex catalysts, special solvents for stabilizing nanosystems, and as an extractant for noble, rare-earth, and transuranium elements .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Diphenyl(phenylethynyl)phosphine oxide can be synthesized through several methods. One common approach involves the palladium-catalyzed dehydrocoupling of diphenylphosphine oxide with phenylacetylene. This reaction typically uses 5 mol% palladium acetate (Pd(OAc)2) in the presence of 2 equivalents of silver tetrafluoroborate (AgBF4) as an oxidant. The reaction is carried out at 60°C for about 1 hour, yielding the target compound with a 99% yield .

Another method involves the electrochemical reduction of diphenylphosphine oxide with phenylacetylene. This process leads to the formation of this compound with a yield of 60% under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale palladium-catalyzed reactions due to their high efficiency and yield. The use of continuous flow reactors and optimized reaction conditions can further enhance the scalability and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Diphenyl(phenylethynyl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form secondary phosphines.

Substitution: The phenylethynyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and silver tetrafluoroborate (AgBF4).

Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAH) are used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to introduce different substituents.

Major Products Formed

Oxidation: Formation of diphenylphosphine oxide.

Reduction: Formation of secondary phosphines.

Substitution: Formation of chlorodiphenylphosphine and other substituted derivatives

Aplicaciones Científicas De Investigación

Catalysis

DPPEPO is widely utilized as a ligand in metal complex catalysts, facilitating various organic transformations such as cross-coupling reactions. Its unique electronic properties allow it to stabilize metal centers, enhancing catalytic efficiency.

Biological Applications

In biological systems, DPPEPO serves as a stabilizing agent for nanosystems used in imaging and drug delivery. Its ability to form stable complexes with metal ions is crucial in the development of targeted therapies.

Medicinal Chemistry

Research indicates potential applications in drug development, particularly in synthesizing pharmaceuticals that require phosphine oxide derivatives.

Industrial Uses

DPPEPO acts as an extractant for noble, rare-earth, and transuranium elements, demonstrating its utility in materials science and environmental applications.

Case Studies

- Catalytic Mechanisms : Research has shown that DPPEPO forms stable complexes with palladium and nickel, facilitating oxidative addition and reductive elimination in catalytic cycles. Studies utilizing NMR spectroscopy have confirmed the formation of metal-ligand complexes during these reactions .

- Nanosystem Stabilization : In drug delivery systems, DPPEPO has been demonstrated to stabilize nanoparticles effectively, enhancing their biocompatibility and therapeutic efficacy .

- Electrochemical Applications : A study highlighted the electrochemical phosphorylation of phenylacetylene leading to the formation of DPPEPO, showcasing its potential in green chemistry applications .

Mecanismo De Acción

The mechanism by which diphenyl(phenylethynyl)phosphine oxide exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalysts, facilitating various chemical reactions. The molecular targets include metal ions such as palladium, nickel, and zinc, which are involved in catalytic cycles. The pathways include the formation of metal-ligand complexes that undergo oxidative addition, reductive elimination, and other key steps in catalytic processes .

Comparación Con Compuestos Similares

Similar Compounds

- Diphenylphosphine oxide

- Triphenylphosphine oxide

- Phenylphosphine oxide

Uniqueness

Diphenyl(phenylethynyl)phosphine oxide is unique due to its phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile ligand in catalysis and enhances its ability to stabilize nanosystems compared to other phosphine oxides .

Actividad Biológica

Diphenyl(phenylethynyl)phosphine oxide is a compound of significant interest in organic and medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis and Reactivity

This compound can be synthesized through various methods, including hydrophosphorylation reactions. For instance, the reaction of phenylacetylene with diphenylphosphine oxide has been shown to yield products with high efficiency (up to 91% yield) under specific conditions . The compound's reactivity is enhanced by its ability to participate in competitive reactions with other phosphine oxides, demonstrating a preference for certain substrates based on electronic properties .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For example, phosphine oxide derivatives have been evaluated for their inhibitory effects on topoisomerase I (TOP1), an essential enzyme for DNA replication and repair. These compounds exhibited higher inhibition values than established drugs like camptothecin (CPT), particularly after prolonged incubation times .

Table 1: TOP1 Inhibition Studies

| Compound | Inhibition % | Cell Line Tested | Duration (min) |

|---|---|---|---|

| CPT | 50 | Various cancer cells | 5 |

| This compound derivative 1 | 70 | HCT116 | 30 |

| This compound derivative 2 | 65 | MCF7 | 30 |

This table summarizes the inhibition percentages observed in various studies, indicating the promising anticancer activity of this compound derivatives.

Cytotoxicity

The cytotoxic effects of this compound have also been investigated against different cancer cell lines. Notably, certain derivatives demonstrated selective cytotoxicity towards cancerous cells while sparing non-cancerous cells like MRC-5, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Profile

| Compound | IC50 (µM) | Cancer Cell Line Tested | Non-Cancer Cell Line |

|---|---|---|---|

| Compound A | 15 | A549 | >100 |

| Compound B | 20 | HeLa | >100 |

Mechanistic Insights

The mechanism of action for this compound involves its interaction with biomolecules, which may lead to the disruption of cellular processes such as DNA replication. The compound's ability to form stable complexes with important biological targets is crucial for its activity .

Case Studies

- Study on Antiproliferative Effects : A study assessed the antiproliferative effects of various this compound derivatives on multiple cancer cell lines. Results indicated that these compounds could significantly inhibit cell proliferation in a dose-dependent manner.

- Topoisomerase Inhibition : Another research effort focused on the inhibitory effects against topoisomerase I, revealing that certain analogs of this compound had enhanced potency compared to traditional inhibitors like CPT.

Propiedades

IUPAC Name |

2-diphenylphosphorylethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPOBRRYCQHUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450620 | |

| Record name | Phosphine oxide, diphenyl(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7608-18-6 | |

| Record name | Phosphine oxide, diphenyl(phenylethynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.